1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is a cycloalkane derivative with a carboxylic acid functional group. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are saturated, meaning all carbon atoms are single-bonded to other atoms . This compound is notable for its unique structure, which includes multiple substituents on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation of aromatic compounds to cyclohexane derivatives .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use halogens like chlorine or bromine in the presence of a catalyst .
Major Products
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted cyclohexane derivatives .
Scientific Research Applications
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexane ring can interact with hydrophobic regions of proteins and enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a single carboxylic acid group on the cyclohexane ring.
1-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with a single methyl group substitution.
Cyclohexaneacetic acid: Contains an acetic acid group instead of a carboxylic acid group.
Uniqueness
1,5-Dimethyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to its multiple substituents on the cyclohexane ring, which can significantly influence its chemical reactivity and biological activity compared to simpler analogs .
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,5-dimethyl-2-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-12(10,4)11(13)14/h8-10H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
HYZRILDQOKZBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C)C(=O)O)C(C)C |
Origin of Product |
United States |
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